n-甲基-d-色氨酸

描述

n-Methyl-d-tryptophan is an indoleamine 2,3-dioxygenase (IDO) inhibitor . It disrupts tryptophan catabolism and enhances the antitumor and antiviral immunoresponses of CD8+ T-cells in vitro . It also reduces tumor volume in mice with xenografts overexpressing IDO .

Synthesis Analysis

The synthesis of n-Methyl-d-tryptophan involves several steps, including the Pictet-Spengler reaction of tryptophan esters with aldehydes . It’s also used in the synthesis of 1-substituted indolactam precursors .

Molecular Structure Analysis

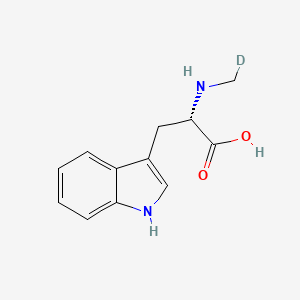

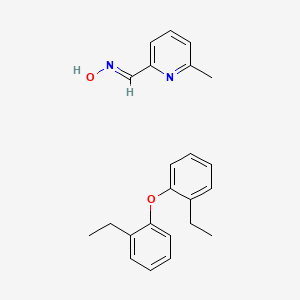

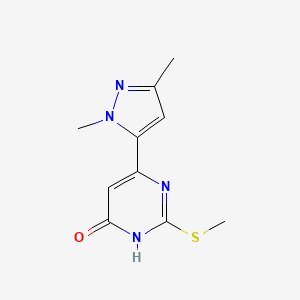

The molecular formula of n-Methyl-d-tryptophan is C12H14N2O2 . Its molecular weight is 218.25 g/mol . The structure includes an indole ring attached to a propanoic acid group .

Chemical Reactions Analysis

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Physical And Chemical Properties Analysis

n-Methyl-d-tryptophan is a solid substance . Its melting point is between 242-245 °C . It’s soluble in water and has a specific optical rotation of [α]22/D +12.4°, c = 2 in acetic acid .

科学研究应用

癌症中吲哚胺 2,3-双加氧酶的抑制

- 癌症细胞中吲哚胺-2,3-双加氧酶 (IDO) 抑制:n-甲基-d-色氨酸,特别是 1-甲基-D-色氨酸 (1-D-MT),用于临床试验中抑制 IDO 介导的肿瘤免疫逃逸。肿瘤中的 IDO 表达通过降解色氨酸和积累免疫抑制代谢产物来促进免疫抑制。然而,1-D-MT 却矛盾地抑制了 T 细胞增殖并增加了癌细胞中犬尿氨酸的产生,这提示了可能促进抗肿瘤免疫逃逸的转录效应 (Opitz 等人,2011)。

- 对肿瘤反应的立体异构特异性效应:1-甲基-色氨酸的不同立体异构体在抑制 IDO 活性时表现出细胞类型特异性差异。D 异构体在逆转 IDO 表达树突状细胞对 T 细胞的抑制方面更有效,并且在小鼠模型中作为抗癌剂显示出更高的功效。这一发现支持了 D-1-甲基-色氨酸在人体试验中增强抗肿瘤免疫力的潜力 (Hou 等人,2007)。

神经和神经精神应用

- 脑血清素能系统研究:α-甲基-l-色氨酸 (α-MTrp) 用于确定脑血清素合成速率。标记的 α-MTrp 可用于追踪血清素合成,并与动物和人类中的正电子发射断层扫描结合使用,帮助研究血清素合成的正常控制及其被药物改变的情况 (Diksic 和 Young,2001)。

药代动力学成像和免疫治疗

- 免疫检查点抑制剂的药代动力学成像:由 1-N-11C-甲基-l-和-d-色氨酸开发的新型放射性探针能够进行药代动力学成像,以描绘检查点抑制剂 1-甲基-色氨酸在体内的分布和作用。这有助于了解两种立体异构体的抗肿瘤潜力 (Xie 等人,2015)。

其他应用

在色氨酸代谢和健康益处中的作用

色氨酸及其衍生物(包括 n-甲基-d-色氨酸)的代谢在自闭症、心血管疾病和抑郁症等各种健康状况中至关重要。了解色氨酸衍生物的代谢为潜在的治疗应用提供了可能 (Friedman,2018)。

色氨酸分解代谢作为药理学靶点

参与色氨酸代谢的酶,例如与 n-甲基-d-色氨酸相互作用的酶,是神经、代谢和精神疾病中的潜在治疗靶点 (Modoux 等人,2020)。

作用机制

未来方向

Research on n-Methyl-d-tryptophan and its role in the brain is ongoing . Future studies may focus on brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .

属性

IUPAC Name |

(2S)-2-(deuteriomethylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m0/s1/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCIKBSVHDNIDH-YUGCEPSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(deuteriomethylamino)-3-(1H-indol-3-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)

![4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile](/img/structure/B1493734.png)

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1493743.png)